molecular formula C12H11NO B2503624 8-Ethylquinoline-2-carbaldehyde CAS No. 72804-91-2

8-Ethylquinoline-2-carbaldehyde

Cat. No. B2503624
CAS RN: 72804-91-2
M. Wt: 185.226
InChI Key: PINCBNHEGPSKFB-UHFFFAOYSA-N
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Description

8-Ethylquinoline-2-carbaldehyde is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as ligands in coordination chemistry. The quinoline core structure is a bicyclic compound with a benzene ring fused to a pyridine ring. The 2-carbaldehyde group indicates the presence of a formyl group at the second position of the quinoline ring, which can be a reactive site for various chemical reactions.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, involves a one-pot reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization with polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of this compound by substituting the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as infrared (IR) spectroscopy . These techniques would be used to confirm the structure of this compound, ensuring the correct substitution pattern on the quinoline core.

Chemical Reactions Analysis

Quinoline aldehydes can participate in various chemical reactions due to the reactive aldehyde group. For instance, they can form Schiff bases with hydrazines or semicarbazides . The aldehyde group can also undergo cyclization reactions to form complex heterocyclic systems . Additionally, the hydroxyquinoline derivatives can act as ligands, coordinating to metal ions such as nickel, and can be involved in the formation of metal-organic systems with specific properties, like enantioselective association .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. For example, 8-hydroxyquinoline-5-carbaldehyde derivatives have been shown to act as fluorescent chemosensors for metal ions like Mg2+, indicating that the quinoline structure can be tailored to have specific sensing properties . The solubility, melting point, and other physical properties would be determined experimentally for this compound.

Scientific Research Applications

Chemistry and Synthesis

8-Ethylquinoline-2-carbaldehyde is related to various quinoline derivatives, which are significant in organic chemistry. Studies on related compounds, such as 2-chloroquinoline-3-carbaldehyde, have provided insights into the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems (Hamama et al., 2018). This includes the development of methods for the synthesis and functionalization of quinoline derivatives, with potential applications in diverse areas like pharmaceuticals and materials science.

Coordination Chemistry and Metal Complexes

This compound derivatives have shown efficacy as ligands in coordination chemistry. Research on similar compounds, such as 8-hydroxyquinoline-2-carbaldehyde, reveals their ability to effectively coordinate with rare-earth metal ions, forming various metal complexes (Albrecht et al., 2005). Such complexes are important for applications in catalysis, material science, and potentially in medical imaging and treatment.

Analytical Chemistry Applications

Quinoline derivatives like this compound have been explored for their potential as analytical reagents. Studies indicate that certain derivatives can form intensely colored chelates with metal ions, suggesting their use in spot tests and colorimetric analyses (Hata & Uno, 1972). This property is valuable in analytical chemistry for the detection and quantification of metal ions.

Potential in Material Science

Research on similar quinoline derivatives has been directed towards applications in material science. For example, studies on Schiff-base macrocycles derived from quinolinecarbaldehydes have explored their potential in influencing the magnetic properties of materials, which could be significant for developing new magnetic materials and devices (Liu et al., 2022).

Environmental and Corrosion Studies

Quinoline derivatives, including those similar to this compound, have been investigated for their corrosion inhibition properties. Studies show that these compounds can act as effective inhibitors in preventing metal corrosion, particularly in acidic environments, which is crucial in industrial and environmental applications (Lgaz et al., 2017).

Safety and Hazards

The safety information for 8-Ethylquinoline-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, similar to 8-Ethylquinoline-2-carbaldehyde, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-ethylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-9-4-3-5-10-6-7-11(8-14)13-12(9)10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINCBNHEGPSKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72804-91-2
Record name 8-ethylquinoline-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 8-ethyl-2-methylquinoline (3.34 g, 19.5 mmol) in dioxane (150 mL) and water (1.5 mL) was added SeO2 (2.60 g, 23.4 mmol) and the mixture was stirred at reflux for 2 hours. After cooling to ambient temperature, the solid was removed by filtration and washed with DCM. The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel (1:1 hexane/DCM) to give 8-ethylquinoline-2-carbaldehyde (3.1 g, 85.8%) as a solid.
Quantity
3.34 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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